![molecular formula C17H21N3O3 B5648531 1-cyclopropyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B5648531.png)

1-cyclopropyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

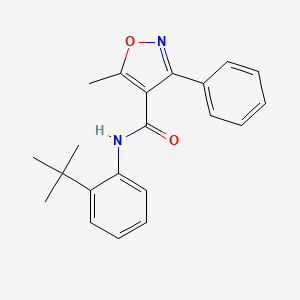

This compound belongs to a class of chemicals that feature a complex structure incorporating elements such as cyclopropane, pyrrole, tetrahydrofuran, and isoxazole rings. These structures are of interest due to their potential biological activity and applications in materials science.

Synthesis Analysis

The synthesis of related compounds often involves catalytic cycloaddition reactions. For instance, the formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, produces functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives with high yield. This suggests that similar methodologies could be applicable to the synthesis of the compound of interest (Cao et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using spectroscopic techniques and crystal structure analysis. For example, the structure of certain N-pyrrolyl derivatives of 1-aminocyclopropane-1-carboxylic acid was confirmed by X-ray crystal structure analysis, highlighting the importance of such techniques in understanding the three-dimensional arrangement of atoms in complex molecules (Cetina et al., 2004).

Chemical Reactions and Properties

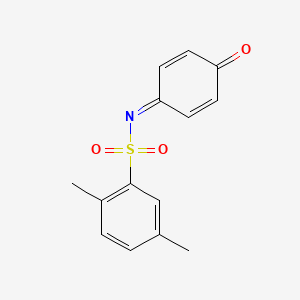

Chemical reactions involving similar compounds include cyclocondensation and cycloaddition, which lead to the formation of various heterocyclic structures. For instance, the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles results in the creation of trifluoromethyl-containing heterocycles, indicating a route that might be relevant for the synthesis of the target compound (Sokolov et al., 2014).

properties

IUPAC Name |

1-cyclopropyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-11-7-14(23-19-11)8-12-9-22-10-15(12)18-17(21)16-3-2-6-20(16)13-4-5-13/h2-3,6-7,12-13,15H,4-5,8-10H2,1H3,(H,18,21)/t12-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUADPXQEIKALC-DOMZBBRYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC=CN3C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC=CN3C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5648448.png)

![3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5648461.png)

![ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5648495.png)

![3-isopropyl-5-[(2S)-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B5648520.png)

![methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate](/img/structure/B5648526.png)

![4-(3-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5648539.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5648543.png)

![rel-(1S,6R)-3-{2-[4-(4-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5648551.png)

![1-ethyl-5-oxo-N-[2-(2-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648565.png)

![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![[(3aS*,9bS*)-2-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5648569.png)